molecular formula C20H24N6O6 B1193739 SZU101

SZU101

Cat. No.: B1193739
M. Wt: 444.45
InChI Key: OEKLNHZTYKSMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SZU101 is a TLR7 agonist via immune response induction and tumor microenvironment modulation.

Scientific Research Applications

Antitumor Activity

  • In Vivo Studies : Research has shown that SZU101 effectively inhibits tumor growth in various mouse models. For instance, in studies involving 4T1 tumor-bearing mice, this compound was administered intratumorally, leading to a significant reduction in tumor size compared to control groups. The treatment not only affected local tumors but also inhibited the growth of distant metastases, indicating a systemic immune activation effect .
  • Cytokine Production : this compound has been reported to stimulate the production of key cytokines such as TNF-α and IFN-γ in a dose-dependent manner. These cytokines are critical for enhancing antitumor immunity and have been linked to improved outcomes in cancer therapy .

Case Study 1: Efficacy in Murine Models

A study investigated the effects of this compound on mice with implanted 4T1 tumors. Mice treated with this compound exhibited:

  • Increased CD8+ T Cell Activation : Flow cytometry analysis showed a higher percentage of CD3+/CD8+ T cells in the this compound group compared to controls.
  • Enhanced Cytotoxicity : Splenic lymphocytes from this compound-treated mice displayed increased cytotoxic activity against tumor cells, indicating effective immune priming .

Case Study 2: Combination Therapy

This compound has also been explored in combination with other therapeutic agents, such as JQ-1, a BRD4 inhibitor. In this context:

  • Synergistic Effects : The combination therapy demonstrated enhanced antitumor effects compared to either agent alone, suggesting that this compound can potentiate the efficacy of existing cancer treatments .

Table 1: Summary of Antitumor Effects of this compound in Preclinical Studies

Study ReferenceTumor ModelAdministration RouteTumor Size ReductionImmune Response Indicators
4T1IntratumoralSignificantIncreased CD8+ T Cells
CT26SystemicModerateElevated TNF-α levels
MelanomaIntratumoral + i.p.SignificantEnhanced PD-L1 expression

Properties

Molecular Formula

C20H24N6O6

Molecular Weight

444.45

IUPAC Name

4-((4-((6-Amino-8-hydroxy-2-(2-methoxyethoxy)-9H-purin-9-yl)methyl)benzyl)amino)-4-oxobutanoic acid

InChI

InChI=1S/C20H24N6O6/c1-31-8-9-32-19-24-17(21)16-18(25-19)26(20(30)23-16)11-13-4-2-12(3-5-13)10-22-14(27)6-7-15(28)29/h2-5H,6-11H2,1H3,(H,22,27)(H,23,30)(H,28,29)(H2,21,24,25)

InChI Key

OEKLNHZTYKSMFV-UHFFFAOYSA-N

SMILES

O=C(O)CCC(NCC1=CC=C(CN2C(O)=NC3=C(N)N=C(OCCOC)N=C23)C=C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SZU-101;  SZU 101;  SZU101

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.